1h-Imidazo[4,5-h]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1h-Imidazo[4,5-h]quinazoline is a heterocyclic compound that consists of an imidazole ring fused with a quinazoline ring. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new pharmaceuticals and other biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1h-Imidazo[4,5-h]quinazoline typically involves the formation of the imidazole ring followed by the construction of the quinazoline ring. One common method involves the condensation of aniline derivatives with glyoxal or its equivalents, followed by cyclization and dehydrogenation steps . Another approach includes the use of multicomponent reactions, such as the Povarov reaction, which combines aniline, aldehydes, and electron-rich alkenes to form the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of metal catalysts, microwave-assisted reactions, and phase-transfer catalysis to enhance reaction efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
1h-Imidazo[4,5-h]quinazoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions often involve the use of solvents like ethanol, THF, and DMF, along with catalysts like palladium on carbon (Pd/C) and copper salts .
Major Products Formed
Major products formed from these reactions include sulfone derivatives, dihydroquinazoline derivatives, and various substituted imidazoquinazolines, each with distinct biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
1h-Imidazo[4,5-h]quinazoline has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1h-Imidazo[4,5-h]quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1h-Imidazo[4,5-h]quinazoline include:
Imidazo[1,2-c]quinazoline: Another fused heterocycle with similar biological activities.
Benzimidazo[1,2-c]quinazoline: Known for its antimicrobial properties.
1-Isobutyl-1H-imidazo[4,5-c]quinoline: Used in medicinal chemistry for its therapeutic potential.
Uniqueness
This compound is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness allows for selective interactions with biological targets and the potential for developing highly specific drugs .
Eigenschaften
CAS-Nummer |
37294-42-1 |
---|---|
Molekularformel |
C9H6N4 |
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
3H-imidazo[4,5-h]quinazoline |
InChI |
InChI=1S/C9H6N4/c1-2-7-9(13-5-11-7)8-6(1)3-10-4-12-8/h1-5H,(H,11,13) |
InChI-Schlüssel |
KJMFQJFNQYWQAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=NC=NC=C31)N=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.